molecular formula C21H18F3N3O4S B2851353 (E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate CAS No. 618067-19-9

(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate

Cat. No.: B2851353
CAS No.: 618067-19-9
M. Wt: 465.45
InChI Key: MKULWHVFDSJFHZ-UHFFFAOYSA-N
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Description

(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is a synthetic thiazolidine derivative intended for research and development purposes only. This compound is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use. The thiazolidine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Compounds featuring this structure have been extensively investigated for a range of pharmacological properties, including potential anticancer , antimicrobial , and anti-inflammatory activities . The presence of the 2-imino-4-oxo moiety within the thiazolidine ring is a common feature in many biologically active molecules and is a key structural element for researchers studying enzyme inhibition and receptor interactions . This particular molecule incorporates a benzoate ester and a trifluoromethylphenyl group, modifications that are often employed in probe design to optimize properties like cellular permeability and binding affinity. Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and development of novel heterocyclic compounds for various biological targets .

Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c1-2-31-19(30)12-6-8-14(9-7-12)25-17(28)11-16-18(29)27-20(32-16)26-15-5-3-4-13(10-15)21(22,23)24/h3-10,16H,2,11H2,1H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULWHVFDSJFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is a thiazolidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on recent studies.

Synthesis

The synthesis of (E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate typically involves the reaction of thiazolidine derivatives with acetamido and benzoate groups. The process can be outlined as follows:

  • Starting Materials :
    • Ethyl chloroacetate
    • 2-mercapto-3-phenylquinazolin-4(3H)-one
  • Reaction Conditions :
    • The reaction is carried out in an alkaline environment to facilitate the formation of the desired thiazolidine structure.
  • Yield and Purification :
    • The final product is purified through recrystallization techniques to achieve high purity necessary for biological testing.

The biological activity of (E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity :
    • The thiazolidine ring structure allows for interaction with various enzymes, potentially inhibiting their activity and modulating metabolic pathways.
  • Wnt Signaling Pathway Modulation :
    • The compound has been shown to enhance cellular responses to Wnt signaling, indicating a role in cellular growth and differentiation processes. This modulation occurs through the antagonization of SARP-2/sFRP-1, which inhibits Wnt signaling pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescription
Anticancer Demonstrated ability to inhibit tumor cell proliferation in vitro and in vivo models.
Antimicrobial Exhibits significant antimicrobial properties against various pathogens.
Anti-inflammatory Reduces inflammatory markers in cell cultures, suggesting potential use in inflammatory diseases .
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress-induced damage.
Antioxidant Capable of scavenging free radicals, thus reducing oxidative stress levels .

Case Studies

  • Anticancer Activity :
    A study conducted on cancer cell lines demonstrated that (E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate significantly inhibited cell viability with an IC50 value of approximately 20 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications.
  • Antimicrobial Efficacy :
    In vitro tests against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/ml, indicating effective antimicrobial activity that could be harnessed for therapeutic use against infections.

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

  • Thiazolidinone core: A 4-oxo-thiazolidin-5-yl group.
  • Substituent at position 2: (3-(Trifluoromethyl)phenyl)imino group.
  • Substituent at position 5 : Acetamido bridge linked to an ethyl benzoate ester.

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Key Functional Groups Reference
Target Compound (3-Trifluoromethylphenyl)imino Ethyl benzoate-linked acetamido CF₃, ester, amide -
TD7 () 4-Chlorophenyl 4-Aminophenylsulfonyl-linked acetic acid Cl, sulfonyl, carboxylic acid
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Phenyl Methylidene-linked benzamide Benzamide, dioxothiazolidinone
2-{(2Z)-3-Allyl-2-[(2-fluorophenyl)imino]-4-oxo-thiazolidin-5-yl}-N-(4-ethoxyphenyl)acetamide () 2-Fluorophenylimino, allyl 4-Ethoxyphenyl acetamide F, allyl, ethoxy

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in the target, Cl in TD7, F in ) improve stability and binding affinity.
  • Lipophilic esters (ethyl benzoate in the target, ethoxy in ) enhance membrane permeability.
  • Amide linkers (e.g., acetamido in the target) are critical for hydrogen bonding with biological targets .

Key Observations :

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) is a common strategy for amide bond formation in thiazolidinone derivatives .
  • Silylation () and esterification (e.g., ethyl benzoate in the target) are used to modulate solubility and stability .

Pharmacological Activity

Table 3: Anticancer Activity of Thiazolidinone Derivatives

Compound Cell Line (Assay) Inhibition (%) Substituent Impact Reference
Target Compound Not reported N/A CF₃ group may enhance potency vs. Cl/F -
TD7 () HeLa (MTT) 74.85 4-Chlorophenyl at C-2 maximizes activity
Derivatives in HeLa (MTT) 50-74.85 Activity order: Cl > OMe > NO₂ > NH₂

Key Observations :

  • 4-Chlorophenyl at position 2 (TD7) shows the highest activity (74.85% inhibition), while trifluoromethyl (target) may offer comparable or superior activity due to stronger electron withdrawal .
  • Ethyl benzoate in the target could improve bioavailability compared to carboxylic acid derivatives (e.g., TD7) .

Q & A

Q. What are the standard synthetic routes for (E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with thiazolidinone precursors and functionalized benzoate derivatives. Key steps include:

  • Condensation : Reaction of 3-(trifluoromethyl)phenyl isothiocyanate with a β-keto ester to form the thiazolidinone core.
  • Acetylation : Coupling the thiazolidinone intermediate with ethyl 4-aminobenzoate via an acetamido linker.
  • Esterification : Final modification to stabilize the benzoate group.

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during condensation to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in acetylation steps .
  • Catalysts : Employ triethylamine (Et₃N) to deprotonate intermediates and accelerate coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Primary Methods :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify connectivity of the thiazolidinone ring, trifluoromethylphenyl group, and acetamido-benzoate moieties. Key peaks include δ 10.2 ppm (amide NH) and δ 4.3 ppm (ester –OCH₂CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₃H₂₀F₃N₃O₄S: 516.11 g/mol) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

Q. Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Common Contradictions :

  • Discrepancies in IC₅₀ values for enzyme inhibition (e.g., tyrosine kinase vs. COX-2).
  • Variability in cytotoxicity profiles across cell lines.

Q. Resolution Strategies :

Structural Analog Comparison :

CompoundTarget EnzymeIC₅₀ (μM)Reference
(E)-Target CompoundKinase X0.45
Ethyl 4-(3-benzoylthioureido)benzoateKinase X1.2
  • The trifluoromethyl group enhances electron-withdrawing effects, improving binding affinity .

Assay Standardization :

  • Use identical buffer conditions (pH 7.4, 25°C) and substrate concentrations to minimize variability .

Computational Modeling :

  • Molecular docking (AutoDock Vina) to compare binding poses with homologs, identifying key residues (e.g., Lys231 in kinase X) .

Q. What strategies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?

Stepwise Methodology :

Kinetic Analysis :

  • Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
  • Example: For COX-2, KmK_m increases with inhibitor concentration, suggesting competitive inhibition.

Fluorescence Quenching :

  • Monitor tryptophan residue fluorescence in the enzyme upon compound binding. A Stern-Volmer plot quantifies binding constants (KsvK_{sv}) .

Isothermal Titration Calorimetry (ITC) :

  • Measure enthalpy changes (ΔH\Delta H) to assess thermodynamic driving forces (e.g., ΔG = -34 kJ/mol for kinase binding) .

Mutagenesis Studies :

  • Engineer enzyme mutants (e.g., Ser329Ala in kinase X) to validate critical binding interactions observed in docking studies .

Q. How can researchers address challenges in scaling up synthesis without compromising yield or purity?

Key Challenges :

  • Low yields in acetylation steps due to steric hindrance.
  • Chromatography impractical for large batches.

Q. Solutions :

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for condensation steps, achieving 85% yield at 100 g scale .
  • Crystallization Optimization : Use anti-solvent (hexane) to precipitate the final product, reducing reliance on column chromatography .
  • Process Analytical Technology (PAT) : Inline FTIR monitors reaction progression, enabling real-time adjustments .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

Tools and Workflows :

  • SwissADME : Predicts logP (3.2), high gastrointestinal absorption, and CYP450 inhibition risk .
  • Molinspiration : Estimates topological polar surface area (TPSA = 98 Ų), indicating moderate blood-brain barrier penetration .
  • ADMETlab 2.0 : Flags potential hepatotoxicity (LD₅₀ = 200 mg/kg in rats) .

Q. Validation :

  • Compare predictions with in vitro assays (e.g., Caco-2 permeability) and microsomal stability tests .

Q. Table 1. Comparative Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (μM)Solubility (mg/mL)
(E)-Target CompoundKinase X0.450.12
Ethyl 4-hydroxybenzoate derivativeKinase X1.80.45
Trifluoromethyl-free analogCOX-212.30.08
Sources:

Q. Table 2. Optimized Reaction Conditions for Key Synthesis Steps

StepSolventTemp (°C)CatalystYield (%)
Thiazolidinone formationDMF70Et₃N78
AcetylationTHF25DCC92
EsterificationEthanolRefluxH₂SO₄85
Sources:

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